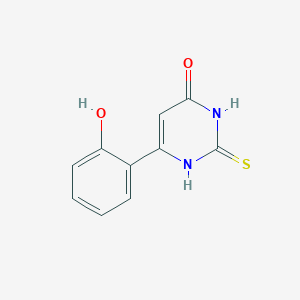
2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like zinc or tin in dilute mineral acid.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methyl groups may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Benzyloxyindole: Shares the benzyloxy group but has an indole ring instead of a pyrimidine ring.
6-Methylpyrimidine-2,4-diamine: Lacks the benzyloxy group but has a similar pyrimidine core.
特性
CAS番号 |
651359-42-1 |
|---|---|
分子式 |
C12H14N4O |
分子量 |
230.27 g/mol |
IUPAC名 |
6-methyl-5-phenylmethoxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14N4O/c1-8-10(11(13)16-12(14)15-8)17-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H4,13,14,15,16) |
InChIキー |
KFBJZFRMCYRXPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)N)N)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)





![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)

![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)



![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
